2-Bromo-1-fluoro-3-isothiocyanatobenzene
Overview
Description
2-Bromo-1-fluoro-3-isothiocyanatobenzene is an organic compound with the molecular formula C7H3BrFNS It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isothiocyanate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-isothiocyanatobenzene typically involves the introduction of the isothiocyanate group to a bromofluorobenzene derivative. One common method is the reaction of 2-bromo-1-fluoro-3-aminobenzene with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-Bromo-1-fluoro-3-aminobenzene
Reagent: Thiophosgene (CSCl2)
Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-3-isothiocyanatobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the isothiocyanate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Addition Reactions: Reagents such as primary amines (RNH2) or secondary amines (R2NH) in solvents like ethanol (EtOH) or methanol (MeOH).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Addition Reactions: Formation of thiourea derivatives.
Scientific Research Applications
2-Bromo-1-fluoro-3-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the labeling of biomolecules due to its reactive isothiocyanate group, which can form stable thiourea linkages with amines in proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-3-isothiocyanatobenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophiles such as amines. This reactivity allows it to modify biomolecules, making it useful in biochemical assays and drug development. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
2-Bromo-1-fluoro-3-isothiocyanatobenzene can be compared with other isothiocyanate derivatives such as:
Phenyl isothiocyanate: Lacks the bromine and fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-1-fluoro-4-isothiocyanatobenzene: Similar structure but with the isothiocyanate group in a different position, affecting its reactivity and applications.
3-Fluorophenyl isothiocyanate: Lacks the bromine substituent, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine, fluorine, and isothiocyanate groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-1-fluoro-3-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANPLKOXXZKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364364-00-1 | |
Record name | 2-bromo-1-fluoro-3-isothiocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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